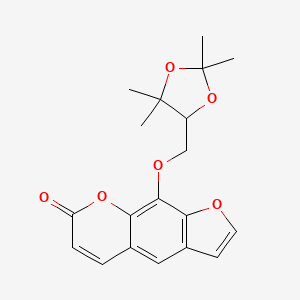
Iodipamide Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodipamide Sodium is a water-soluble radiographic contrast agent primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography . It is known for its ability to enhance the visibility of the gallbladder and biliary ducts during X-ray examinations by blocking X-rays as they pass through the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodipamide Sodium is synthesized through a multi-step process involving the iodination of benzoic acid derivatives. The key steps include:
Iodination: Benzoic acid derivatives are iodinated using iodine and an oxidizing agent.
Amidation: The iodinated benzoic acid is then reacted with adipic acid to form the diimide linkage.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes:
Refluxing: The reaction mixture is refluxed to ensure complete iodination and amidation.
Purification: The product is purified through crystallization and filtration to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Iodipamide Sodium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form iodinated by-products.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: Halogen substitution reactions can occur, replacing iodine atoms with other halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc in acidic conditions.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives of the original compound .
Scientific Research Applications
Iodipamide Sodium has a wide range of scientific research applications, including:
Medical Imaging: Used as a contrast agent in X-ray imaging to visualize the gallbladder and biliary ducts.
Pharmacological Studies: Investigated for its pharmacokinetics and biodistribution in the body.
Toxicology: Studied for its cytotoxic effects on renal cells and potential oxidative stress.
Biological Research: Used in studies to understand the mechanisms of iodine-based contrast agents.
Mechanism of Action
Iodipamide Sodium works by blocking X-rays as they pass through the body, allowing structures containing iodine to be delineated in contrast to those that do not contain iodine . The degree of opacity produced is directly proportional to the concentration and volume of the iodinated contrast agent in the path of the X-rays . Its primary excretion through the hepato-biliary system and concentration in bile allows for the visualization of the gallbladder and biliary ducts .
Comparison with Similar Compounds
Similar Compounds
Diatrizoate Meglumine: Another iodine-based contrast agent used in radiographic imaging.
Iohexol: A non-ionic, water-soluble contrast agent used in various imaging procedures.
Iopamidol: A non-ionic contrast agent used in computed tomography (CT) imaging.
Uniqueness
Iodipamide Sodium is unique due to its specific use in cholangiography and cholecystography, providing high-quality imaging of the biliary system.
Properties
CAS No. |
2618-26-0 |
|---|---|
Molecular Formula |
C20H12I6N2Na2O6 |
Molecular Weight |
1183.7 g/mol |
IUPAC Name |
disodium;3-[[6-(3-carboxylato-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C20H14I6N2O6.2Na/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;;/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI Key |
SIZXNBZGPPPFHM-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)

![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)



![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)

![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)
